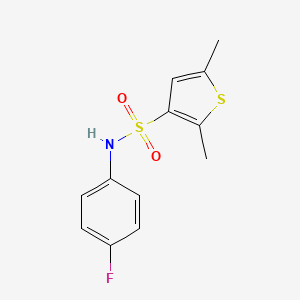

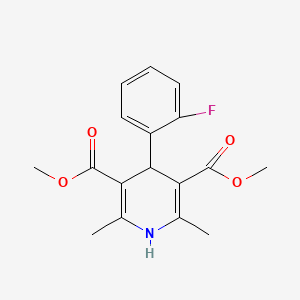

![molecular formula C24H21N3O3S B5525296 N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)

N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide involves multiple steps, including the use of commercially available piperazines and benzofuran derivatives. For example, FAUC346, a compound with structural similarities, was synthesized from 1-(2-substituted-phenyl)piperazines and later labeled using specific radiolabeling techniques for potential PET imaging applications (Kuhnast et al., 2006). Another approach involves the synthesis of allosteric enhancers for the A1 adenosine receptor, indicating the versatility of the core structure in medicinal chemistry applications (Romagnoli et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide is characterized by spectroscopic techniques such as FT-IR, 1H NMR, and mass spectrometry. For instance, novel piperazin-1-yl benzofuran derivatives have been synthesized, and their structures were confirmed through these spectroscopic methods, highlighting the importance of detailed structural analysis in the development of new chemical entities (Krishnaswamy et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of similar compounds involves various reactions, including decyclization and nucleophilic substitution. For example, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacted with secondary amines to give specific derivatives, showcasing the diverse chemical transformations these compounds can undergo (Vasileva et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. Detailed crystallographic studies can provide insights into the intermolecular interactions and stability of these compounds (Sharma et al., 2016).

Scientific Research Applications

Radiolabeling for Imaging Applications

Radiolabeled derivatives of benzofuran-containing compounds, such as FAUC346, have been synthesized and evaluated for their potential as radiotracers for imaging D3 receptors using positron emission tomography (PET). Despite promising in vitro selectivity for D3 receptors and the absence of radiolabeled metabolites within the brain in preliminary pharmacological evaluations in rats, subsequent studies in nonhuman primates did not support its effectiveness, highlighting the challenges in developing suitable imaging agents for neurological targets (Kuhnast et al., 2006).

Drug Metabolism and Pharmacokinetics

Research on benzofuran derivatives, such as SB-649868, an orexin 1 and 2 receptor antagonist, has contributed significantly to understanding the metabolism and disposition of these compounds in humans. Studies involving radiolabeled SB-649868 have detailed its metabolism, identifying major metabolic pathways and metabolites. This work is crucial for drug development, providing insights into the drug's pharmacokinetics and the role of specific metabolic transformations in its efficacy and safety (Renzulli et al., 2011).

Antibacterial Applications

Synthesis and evaluation of novel benzofuran derivatives with piperazine linkage have been explored for their antibacterial properties. Studies have shown that these compounds, particularly those modified to include various substituents, exhibit weak to moderate antibacterial activities. Such research underscores the potential of benzofuran derivatives as scaffolds for developing new antibacterial agents, highlighting the importance of structural modifications to enhance activity (Krishnaswamy et al., 2022).

Antipsychotic Agents

Heterocyclic carboxamides based on benzofuran and thiophene structures have been synthesized and evaluated for their antipsychotic potential. These studies have contributed to understanding the relationship between chemical structure and pharmacological activity, including binding affinity to dopamine and serotonin receptors. The research highlights the ongoing search for compounds with favorable profiles for treating psychiatric disorders, emphasizing the role of structural analogs in discovering new therapeutic agents (Norman et al., 1996).

Safety and Hazards

properties

IUPAC Name |

N-[4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S/c28-23(22-6-3-15-31-22)25-18-7-9-19(10-8-18)26-11-13-27(14-12-26)24(29)21-16-17-4-1-2-5-20(17)30-21/h1-10,15-16H,11-14H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPNOVUDWFGNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)

![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)

![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5525290.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5525307.png)